2-(4-Nitrophenoxy)propanoic acid

Thermal Stability Degradation Kinetics Arrhenius Parameters

Select 2-(4-Nitrophenoxy)propanoic acid for chiral synthesis and SAR programs requiring differentiated electronic profiles. The 4-nitro substituent confers a lower XLogP3 (~1.7) compared to the 4-chloro analog (XLogP3=2.3), enabling rigorous investigation of substituent effects on target binding or herbicidal activity. Exploit the chiral α-carbon via stereoselective alkylation with (S)- or (R)-2-halopropanoic acids to access enantiomerically enriched intermediates. Nitro reduction yields chiral 2-(4-hydroxyphenoxy)propanoic acid, a prized drug-discovery building block. Thermally characterized (Ea=175.5 kJ/mol, A=5.01×10¹³ s⁻¹) to define safe operating windows during scale-up. Also applicable as a reactive monomer for hydrolytically cleavable polyurethane formulations with tunable biodegradation profiles. Procure research-grade material (≥95%) for pharmaceutical intermediate, agrochemical SAR, and polymer chemistry applications.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 13794-10-0
Cat. No. B077076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenoxy)propanoic acid
CAS13794-10-0
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H9NO5/c1-6(9(11)12)15-8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12)
InChIKeyOYYFEDUOOFSUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenoxy)propanoic acid (CAS 13794-10-0) – Key Chemical Profile and Procurement Baseline


2-(4-Nitrophenoxy)propanoic acid is a para-nitrophenyl-substituted α-aryloxypropanoic acid derivative [1]. The compound features a chiral α-carbon, a carboxylic acid moiety, and a 4-nitrophenyl ether group, conferring distinct electronic properties [2]. It is primarily employed as a research intermediate in pharmaceutical and agrochemical synthesis [3].

2-(4-Nitrophenoxy)propanoic acid – Why Substitution with Generic Analogs Carries Experimental Risk


The presence of the 4-nitro substituent significantly alters electronic properties and reactivity compared to analogs with chloro, methyl, or unsubstituted phenyl rings. For example, the nitro group impacts the stability and degradation pathways under thermal stress [1]. Furthermore, variations in the propanoic acid backbone length or substitution pattern (e.g., α- vs. β-substitution) result in distinct physical properties and biological interactions, making simple replacement without experimental validation a potential source of assay or synthetic failure [2].

2-(4-Nitrophenoxy)propanoic acid – Quantitative Evidence for Selection and Differentiation


Thermal Decomposition Kinetics: Nitro Analog Exhibits 4.8x Higher Pre-Exponential Factor Than Chloro Analog

Gas-phase thermal decomposition of 2-(4-nitrophenoxy)propanoic acid proceeds with a first-order rate constant defined by the Arrhenius expression [1]. Direct comparison with the 4-chloro analog reveals a significantly higher pre-exponential factor (A) for the nitro compound, indicating a more facile transition state and higher entropy of activation for the decomposition pathway [1].

Thermal Stability Degradation Kinetics Arrhenius Parameters

Synthetic Utility: Direct Coupling with (S)-2-Chloropropionic Acid Enables Stereoselective Synthesis

The compound can be synthesized via nucleophilic substitution between p-nitrophenol and (S)-(-)-2-chloropropionic acid under alkaline conditions . This specific route enables the preparation of enantiomerically enriched R-(+)-2-(4-hydroxyphenoxy)propionic acid after nitro reduction, a key intermediate in certain pharmaceutical processes .

Chiral Synthesis Enantioselective Pharmaceutical Intermediate

Calculated LogP: Nitro Substituent Reduces Lipophilicity vs. Chloro and Methyl Analogs

The nitro group reduces calculated lipophilicity compared to other 4-substituted aryloxypropanoic acid derivatives . While a direct experimental logP value for the target compound is not widely reported, the XLogP3 for the structurally related 3-(4-nitrophenoxy)propanoic acid is 1.7 , and the 2-methyl-2-(4-nitrophenoxy)propanoic acid analog has a logP of 2.45 .

Lipophilicity XLogP3 Drug Design

Polymer Chemistry Applications: Nitro Group Confers Tunable Biodegradation Profile

2-(4-Nitrophenoxy)propanoic acid has been used as a reactive component in the synthesis of biodegradable polyurethanes . The nitro group contributes to the hydrolytic susceptibility and biodegradation profile of the resulting polymer, which can be tuned by varying the incorporation of this monomer .

Biodegradable Polymers Polyurethane Hydrolytic Degradation

2-(4-Nitrophenoxy)propanoic acid – Optimal Application Scenarios Based on Verified Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Utilize the chiral α-carbon to prepare enantiomerically enriched intermediates via stereoselective alkylation with (S)- or (R)-2-halopropanoic acids . Subsequent reduction of the nitro group yields the corresponding chiral 2-(4-hydroxyphenoxy)propanoic acid derivative, a valuable building block for drug discovery.

Structure-Activity Relationship (SAR) Studies in Agrochemical Research

Employ the compound as a comparator in herbicidal SAR campaigns. The nitro substituent provides a distinct electronic and lipophilicity profile (XLogP3 ~1.7) relative to the 4-chloro analog (XLogP3 = 2.3) [1], enabling investigation of substituent effects on target binding or whole-plant activity.

Development of Hydrolytically Labile Polyurethane Materials

Incorporate 2-(4-nitrophenoxy)propanoic acid as a reactive monomer in polyurethane formulations to introduce hydrolytically cleavable linkages, enabling tunable biodegradation profiles .

Thermal Stability Assessment in Process Development

Leverage the characterized gas-phase thermal decomposition kinetics (A = 5.01 × 10^13 s^-1, Ea = 175.5 kJ/mol) [2] to define safe operating temperature ranges and storage conditions during scale-up or manufacturing.

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